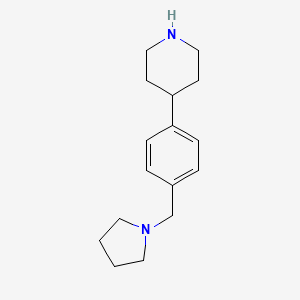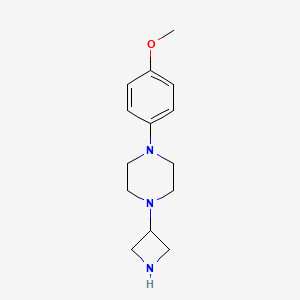
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is notable for its unique structural features, which include a phenylsulfonyl group, an iodine atom, and a carboxylic acid methyl ester group attached to an azaindole core.
Vorbereitungsmethoden
The synthesis of 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS).
Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.
Esterification: The carboxylic acid group can be converted to its methyl ester form using methanol and a suitable acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfonyl group.
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Common reagents used in these reactions include halogenating agents (e.g., NIS), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide).
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound can be used in various organic synthesis reactions, such as Suzuki-Miyaura coupling, to create more complex molecules.
Material Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester is largely dependent on its structural features. The indole core can interact with various biological targets, such as enzymes and receptors, through π-π interactions and hydrogen bonding. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards certain targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester can be compared with other indole derivatives, such as:
1-(Phenylsulfonyl)indole: Lacks the iodine atom and carboxylic acid methyl ester group, making it less versatile in certain reactions.
2-Iodoindole: Lacks the phenylsulfonyl and carboxylic acid methyl ester groups, resulting in different reactivity and applications.
Indole-3-acetic acid methyl ester: Contains a carboxylic acid methyl ester group but lacks the phenylsulfonyl and iodine groups, leading to different biological activities.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C15H11IN2O4S |
|---|---|
Molekulargewicht |
442.2 g/mol |
IUPAC-Name |
methyl 1-(benzenesulfonyl)-2-iodopyrrolo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H11IN2O4S/c1-22-15(19)11-7-8-13-12(17-11)9-14(16)18(13)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
KAKNDHIALQXUPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=C(C=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)




![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)

